4-(Trifluoromethoxy)benzhydrol
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Overview
Description
4-(Trifluoromethoxy)benzhydrol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzhydrol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(Trifluoromethoxy)benzaldehyde with a suitable reducing agent to yield the desired benzhydrol derivative .
Industrial Production Methods: Industrial production methods for 4-(Trifluoromethoxy)benzhydrol often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and controlled reaction environments to facilitate the efficient introduction of the trifluoromethoxy group .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzhydrol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to form different alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)benzhydrol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzhydrol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)phenol
- 4-(Trifluoromethoxy)aniline
Comparison: 4-(Trifluoromethoxy)benzhydrol is unique due to its specific structure, which combines the trifluoromethoxy group with a benzhydrol framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.
Properties
IUPAC Name |
phenyl-[4-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOJXPMVCEZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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